

Penoxsulam's Mechanism of Action: A Technical Guide

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Compound of Interest

Compound Name: **Penoxsulam**

Cat. No.: **B166495**

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Abstract

Penoxsulam is a high-efficacy, post-emergence herbicide belonging to the triazolopyrimidine sulfonamide chemical class. It is classified under the Weed Science Society of America (WSSA) Group 2 and the Herbicide Resistance Action Committee (HRAC) Group B. Its herbicidal activity stems from the specific and potent inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides an in-depth technical overview of **penoxsulam**'s mechanism of action, the biochemical consequences of its activity, and the molecular basis of weed resistance. Detailed experimental protocols, quantitative data on enzyme inhibition and plant sensitivity, and visual diagrams of key pathways and workflows are presented to support advanced research and development.

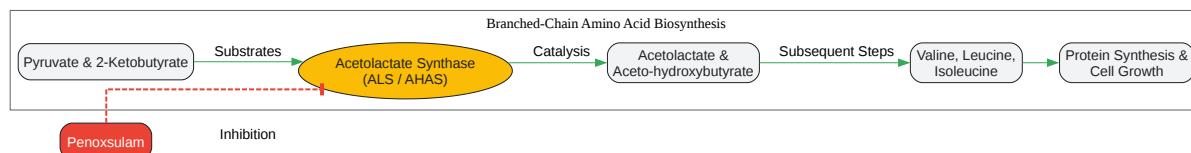
Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Penoxsulam is a systemic herbicide, readily absorbed by the foliage, stems, and roots of susceptible plants.^{[1][2]} Following absorption, it is translocated via both the xylem and phloem to meristematic tissues, where it exerts its primary effect.^{[1][2]}

The molecular target of **penoxsulam** is acetolactate synthase (ALS) (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[3][4][5] This enzyme is pivotal for the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[3][6][7] ALS catalyzes the initial step in this pathway, which involves the condensation of two pyruvate molecules to form acetolactate or the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate.[8]

Penoxsulam acts as a non-competitive inhibitor of ALS.[9] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the enzyme from carrying out its catalytic function.[9] This inhibition is highly specific to the plant and microbial forms of the enzyme; animals lack the ALS enzyme and this biosynthetic pathway, which accounts for **penoxsulam**'s low mammalian toxicity.[4][10]

The resulting deficiency in valine, leucine, and isoleucine has catastrophic consequences for the plant. The immediate effect is the cessation of protein synthesis, which in turn halts cell division and overall plant growth within hours of application.[1][3][9] Visible symptoms, such as chlorosis of new growth and necrosis at the meristems, appear over several days, leading to plant death within two to four weeks.[2][4]



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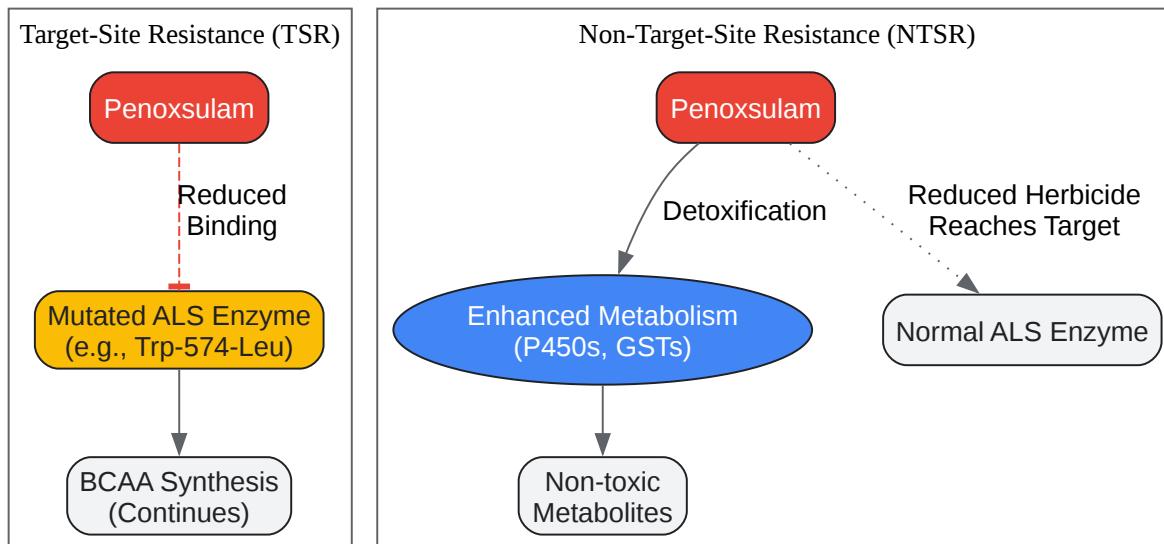
Figure 1: Biochemical pathway showing **penoxsulam**'s inhibition of Acetolactate Synthase (ALS).

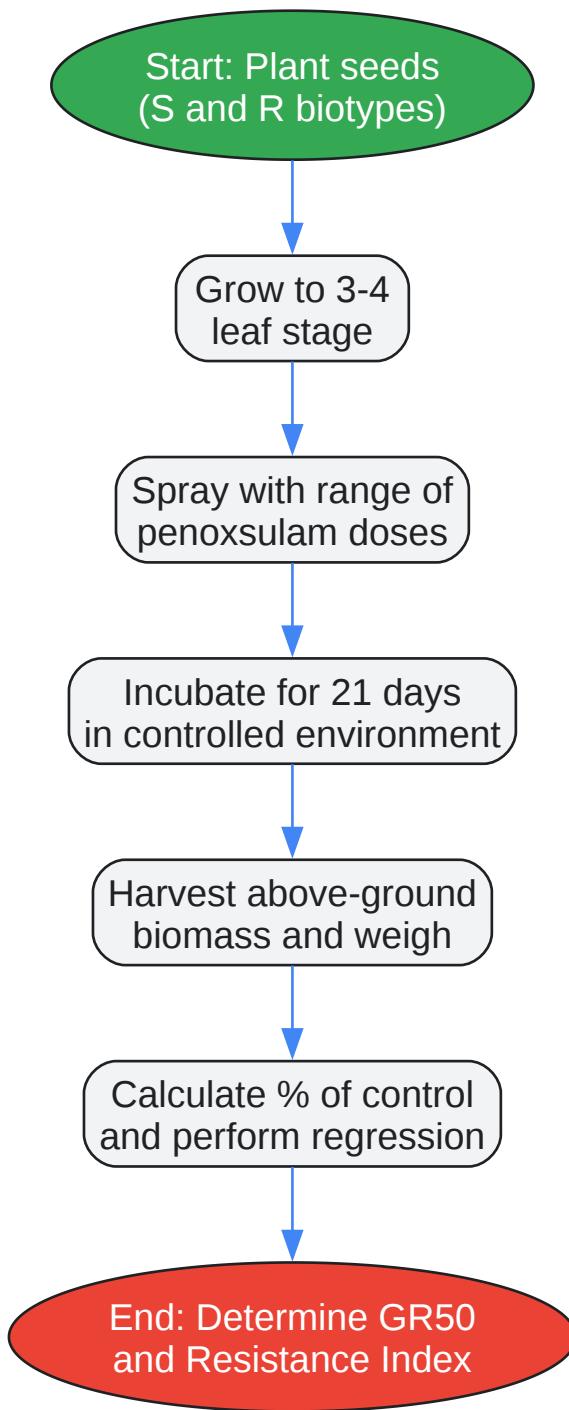
Mechanisms of Resistance

The intensive use of ALS inhibitors has led to the evolution of resistant weed populations.

Resistance to **penoxsulam** can occur via two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

- Target-Site Resistance (TSR): This is the most common form of resistance to ALS inhibitors and involves genetic mutations in the ALS gene itself.[\[11\]](#) These single-nucleotide polymorphisms (SNPs) result in amino acid substitutions at or near the herbicide-binding site on the enzyme. These changes reduce the binding affinity of **penoxsulam**, rendering the enzyme less sensitive to inhibition while maintaining its catalytic function. Common mutations conferring resistance to **penoxsulam** and other ALS inhibitors have been identified at specific codons, such as Pro-197, Trp-574, and Phe-206.[\[8\]](#)[\[10\]](#)[\[12\]](#)
- Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target enzyme at a lethal concentration. The most prevalent NTSR mechanism is enhanced metabolic detoxification. Resistant plants exhibit increased activity of enzyme systems, primarily cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), which rapidly metabolize **penoxsulam** into non-toxic compounds.[\[4\]](#)[\[13\]](#)[\[14\]](#)





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